

(R)-Selisistat In Vitro Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: (R)-Selisistat

Cat. No.: B1680946

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(R)-Selisistat, also known as (R)-EX-527, is the less active enantiomer of the potent and selective SIRT1 inhibitor, Selisistat (EX-527). While the (S)-enantiomer is responsible for the majority of the SIRT1 inhibitory activity, understanding the in vitro characteristics of **(R)-Selisistat** is crucial for structure-activity relationship (SAR) studies and for use as a negative control in experiments. These application notes provide detailed protocols for in vitro assays to characterize the activity of **(R)-Selisistat** and other SIRT1 modulators.

Data Presentation

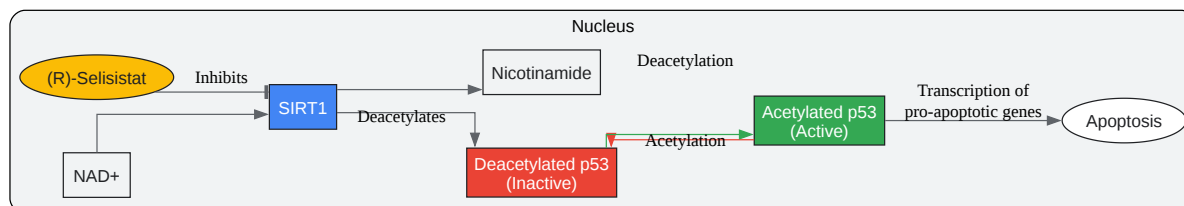
The inhibitory activity of Selisistat and its enantiomers against various sirtuins is summarized below. It is important to note that IC₅₀ values can vary between different assay formats and experimental conditions.

Compound	Target	IC50 (μM)	Assay Type	Reference
Selisistat (EX-527, racemate)	SIRT1	0.038 - 0.123	Cell-free/Fluorimetric	[1][2]
SIRT2	19.6 - 32.6	Cell-free/Fluorimetric	[1][3]	
SIRT3	48.7 - >100	Cell-free/Fluorimetric	[1][3]	
(S)-Selisistat (EX-243)	SIRT1	0.063	Not Specified	[3]
(R)-Selisistat (EX-242)	SIRT1	>100	Not Specified	[3]
SIRT1	23.0	Not Specified	[3]	

Signaling Pathway

SIRT1 is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes by deacetylating histone and non-histone proteins, including the tumor suppressor p53.

Inhibition of SIRT1 by compounds like Selisistat leads to an increase in the acetylation of its substrates.



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Caption: SIRT1-mediated deacetylation of p53 and its inhibition by **(R)-Selisistat**.

Experimental Protocols

SIRT1 Deacetylase Inhibition Assay (Fluor-de-Lys)

This protocol describes a common in vitro method to determine the inhibitory activity of compounds against SIRT1 using a fluorogenic peptide substrate.

Workflow:

Caption: Workflow for a fluorometric SIRT1 inhibition assay.

Materials:

- Recombinant human SIRT1 enzyme
- Fluor de Lys® SIRT1 substrate (p53-derived peptide: Ac-RHKK(Ac)-AMC)
- NAD⁺
- **(R)-Selisistat**
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (contains a protease to release the fluorescent aminomethylcoumarin (AMC))
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of **(R)-Selisistat** in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

- Enzyme and Inhibitor Incubation: Add 25 μ L of diluted **(R)-Selisistat** to the wells of a 96-well plate. Add 25 μ L of SIRT1 enzyme solution (e.g., 30 ng of GST-SIRT1) to each well.[\[1\]](#) Incubate for 10-15 minutes at room temperature.
- Reaction Initiation: Start the reaction by adding 50 μ L of a substrate/NAD⁺ mixture (e.g., 100 μ M p53 fluorogenic peptide and 170 μ M NAD⁺ final concentrations).[\[1\]](#)
- Deacetylation Reaction: Incubate the plate at 37°C for 45-60 minutes.[\[1\]](#)
- Development: Stop the deacetylation reaction by adding 50 μ L of the developer solution containing nicotinamide. Incubate at 37°C for 15-30 minutes.[\[1\]](#)
- Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[\[1\]](#)
- Data Analysis: Calculate the percent inhibition for each concentration of **(R)-Selisistat** relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the dose-response curve using appropriate software.

Cell Viability Assay (MTT)

This protocol is used to assess the effect of **(R)-Selisistat** on the viability of cancer cell lines.

Materials:

- Human cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231)[\[4\]](#)
- Complete cell culture medium
- **(R)-Selisistat**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)[\[4\]](#)
- 96-well clear microplate
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1×10^4 cells/ml and allow them to adhere for 24 hours.[\[4\]](#)
- Compound Treatment: Treat the cells with various concentrations of **(R)-Selisistat** and incubate for 96 hours.[\[4\]](#)
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.[\[4\]](#)
- Solubilization: Add 100 μ L of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.[\[4\]](#)
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[\[4\]](#)
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Cell Proliferation Assay (BrdU)

This assay measures the incorporation of 5-bromo-2-deoxyuridine (BrdU) into newly synthesized DNA, which is an indicator of cell proliferation.

Materials:

- Human cancer cell lines
- Complete cell culture medium
- **(R)-Selisistat**
- BrdU labeling solution
- FixDenat solution
- Anti-BrdU-POD antibody
- Substrate solution
- 96-well clear microplate

- Microplate reader

Procedure:

- Cell Seeding and Treatment: Seed cells at 1×10^4 cells/ml in a 96-well plate and treat with **(R)-Selisistat** for 48 hours.[4]
- BrdU Labeling: Add BrdU labeling solution to each well and incubate for an additional 2-4 hours.[4]
- Fixation and Denaturation: Remove the labeling medium and add FixDenat solution to each well for 30 minutes.[4]
- Antibody Incubation: Add anti-BrdU-POD antibody solution and incubate for 90 minutes.
- Substrate Reaction: Wash the wells and add the substrate solution.
- Absorbance Measurement: Measure the absorbance at a specific wavelength as per the kit instructions.
- Data Analysis: Determine the effect of **(R)-Selisistat** on cell proliferation by comparing the absorbance of treated cells to untreated controls.

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